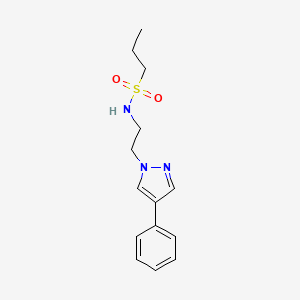

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound that features a pyrazole ring substituted with a phenyl group and an ethyl chain linked to a propane sulfonamide group

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors, influencing their activity .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could potentially alter cellular processes, leading to the observed biological effects .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

The compound’s interaction with its targets likely leads to changes at the molecular and cellular level, which could potentially explain its observed biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide . These factors could include pH, temperature, and the presence of other molecules, among others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide typically involves the formation of the pyrazole ring followed by the introduction of the phenyl group and the sulfonamide moiety. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The phenyl group can be introduced via a Friedel-Crafts acylation reaction. The final step involves the sulfonation of the ethyl chain using sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium azide

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of azides

Scientific Research Applications

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

- N-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

- N-(2-(4-chloro-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

- N-(2-(4-fluoro-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

Uniqueness

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is unique due to the presence of the phenyl group, which enhances its binding affinity and specificity compared to other similar compounds. This structural feature contributes to its distinct biological and chemical properties .

Biological Activity

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological screening, and pharmacological implications of this compound, supported by various studies and findings.

Chemical Structure and Synthesis

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of appropriate hydrazine derivatives with suitable aldehydes or ketones, followed by sulfonamide formation. The general structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria. The results indicated that many compounds showed effective inhibition zones against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| 10a | 25 | 62.5 |

| 10b | 30 | 31.25 |

| 10c | 20 | 125 |

| Control | 35 (Streptomycin) | 15.62 |

These findings suggest that modifications in the pyrazole structure can enhance antimicrobial efficacy, making it a promising candidate for further development in infectious disease treatments.

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored extensively. Compounds similar to this compound have been shown to inhibit key cancer pathways, including those involving BRAF(V600E) and EGFR .

In particular, studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Mechanistic studies revealed that these compounds might operate through cell cycle arrest and apoptosis induction, independent of p53 status .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 10d | HCT-116 | 10 |

| 10e | MCF-7 | 15 |

| Control | Doxorubicin | 5 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of the phenyl group at the 4-position of the pyrazole ring has been linked to enhanced activity against various pathogens and cancer cells .

Key SAR Findings:

- Substitution Effects: Electron-donating groups at specific positions can increase antimicrobial potency.

- Chain Length: The ethyl linker appears optimal for maintaining bioactivity while minimizing toxicity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Efficacy: A study involving a new class of pyrazole derivatives demonstrated strong activity against resistant bacterial strains, suggesting a viable alternative for treating infections caused by multi-drug resistant organisms .

- Cancer Treatment: Research on pyrazole-based compounds has shown promising results in inhibiting tumor growth in xenograft models, indicating a potential pathway for drug development targeting specific cancers .

Properties

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-2-10-20(18,19)16-8-9-17-12-14(11-15-17)13-6-4-3-5-7-13/h3-7,11-12,16H,2,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJQUEYDHJNNAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.